

Afuresertib AKT inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

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Properties of Afuresertib (LAE002)

Property	Description
Drug Name	Afuresertib (development code: LAE002)
Target	AKT (Protein Kinase B)
Inhibition Type	Potent, ATP-competitive, reversible, pan-AKT inhibitor [1]
Specificity	Inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) [2]
Reported Potency	Low nanomolar range (based on cell-free assays) [1]
Clinical Stage	Phase III (as of May 2024) [2] [3]
Reported Advantages	Potential for higher efficacy, better potency, more significant tumor inhibition exposure, and a better safety profile based on public data [2]

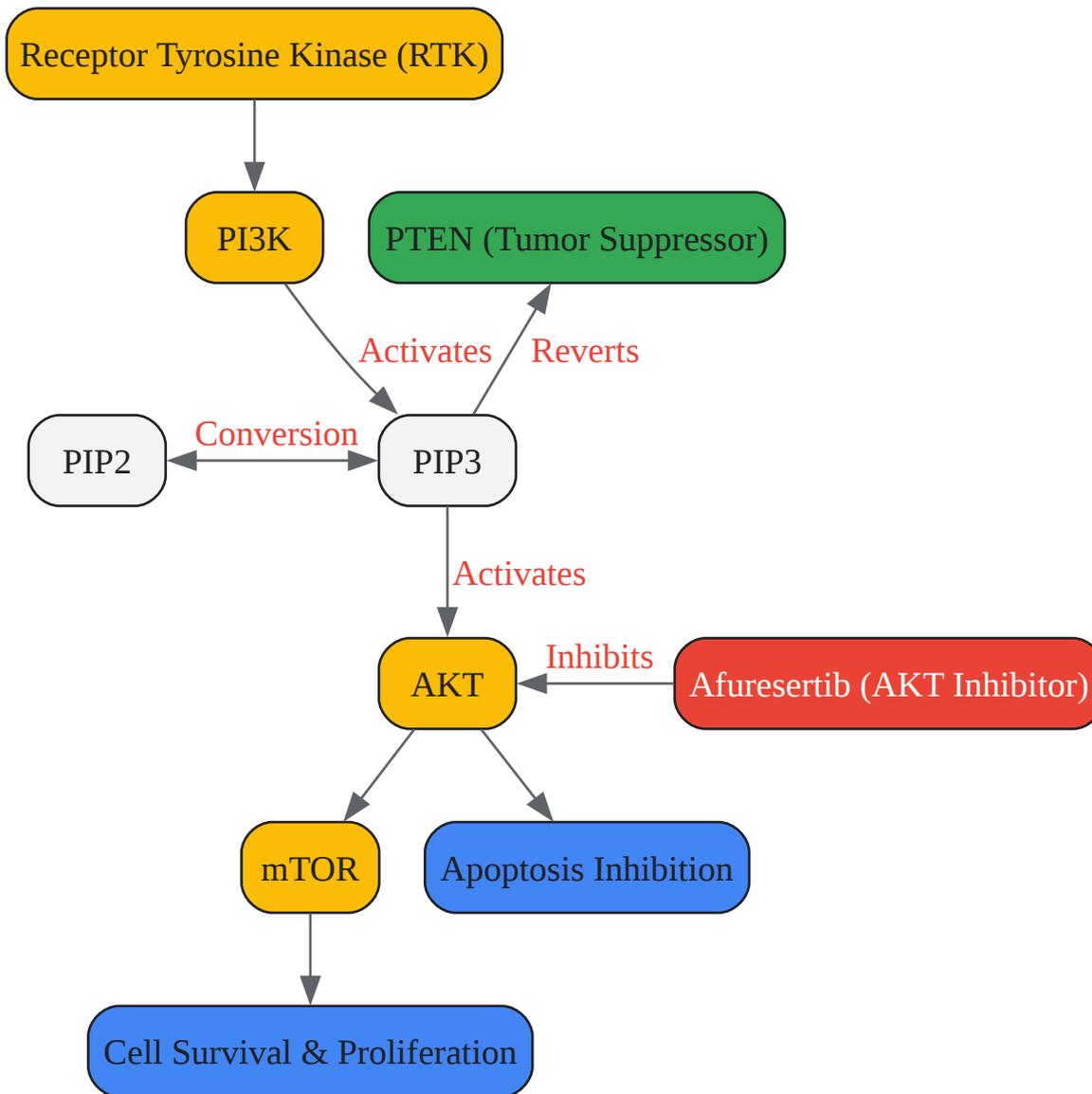
Experimental Data and Methodology

Much of the foundational data on **afuresertib**'s potency comes from **cell-free assays** and **in vitro cell proliferation assays**.

- **Cell-Free Assays:** These experiments measure the direct inhibition of the AKT kinase enzyme. **Afuresertib** demonstrated potent, low-nanomolar inhibitory concentration (IC₅₀) values in these systems, confirming its direct and potent binding to AKT [1].
- **In Vitro Cell Proliferation Assays:** **Afuresertib**'s anti-proliferative effects were tested on a wide panel of human cancer cell lines. The drug showed potent activity, particularly in hematologic malignancies. For example:
 - In **T-cell acute lymphoblastic leukemia (T-ALL)**, 19 out of 20 cell lines were sensitive (median effective concentration <1 μM).
 - Similar sensitivity was observed in B-cell ALL (9/13 lines), chronic lymphocytic leukemia (6/7 lines), and non-Hodgkin lymphoma (8/11 lines) [1].
- **Mechanism Validation:** In sensitive T-ALL cell lines, treatment with **afuresertib** induced apoptosis, evidenced by an increase in sub-G1 cell population and elevated caspase-3/7 activity in a dose-dependent manner [1].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of AKT inhibitors like **afuresertib**.



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This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival [4] [5]. As a **pan-AKT inhibitor**, **afuresertib** blocks this pathway directly at the AKT node.

Research Context and Combination Strategies

Afuresertib is recognized as one of only two AKT inhibitors globally that has reached or completed pivotal-stage clinical development for anti-cancer treatment [2]. The other is AstraZeneca's **capivasertib**, which was FDA-approved in November 2023 for HR+/HER2- breast cancer [2].

A key application of **afuresertib** in active clinical development is its use in **combination therapies** to overcome resistance:

- **With LAE001:** Combined with a CYP17A1/CYP11B2 dual inhibitor for treating metastatic castration-resistant prostate cancer (mCRPC). A Phase III trial was approved in May 2024 [2] [3].
- **Potential with Immunotherapy:** Preclinical evidence suggests the PI3K/AKT/mTOR pathway regulates PD-L1 expression. Combining AKT inhibitors like **afuresertib** with PD-1/PD-L1 inhibitors is a potential strategy to improve outcomes in cancers like NSCLC [4].

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To cite this document: Smolecule. [Afuresertib AKT inhibition potency comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001600#afuresertib-akt-inhibition-potency-comparison>]

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